2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide
Overview
Description
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, dimethoxyphenyl, sulfonylamino, and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may include reactions such as nucleophilic substitution, sulfonylation, and amidation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylamino and acetamide derivatives with varying substituents on the aromatic rings. Examples include:
- 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide
- 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-21-13-9-10-19(2)26(21)27-25(29)18-28(17-20-11-7-6-8-12-20)34(30,31)22-14-15-23(32-3)24(16-22)33-4/h6-16H,5,17-18H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJIKDMTDBCJBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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